REACTION_CXSMILES
|
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].Cl.[Cl:7][C:8]1[CH:17]=[C:12]([C:13]([NH:15][OH:16])=[O:14])[C:11](O)=[CH:10][CH:9]=1.[OH-].[Na+]>O.O1CCCC1>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]2[O:5][CH:1]3[CH2:2][CH:3]([CH3:4])[O:16][N:15]3[C:13](=[O:14])[C:12]=2[CH:17]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C(=O)NO)=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for about two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are passed in at a temperature of about 20°-30° C
|
Type
|
CUSTOM
|
Details
|
to rise to about 31° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature is maintained from about 30° C. to about 40° C. during the alkali addition
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
is heated to about 50° C. in vacuo for approximately one-half hour in order
|
Type
|
CUSTOM
|
Details
|
to remove as much tetrahydrofuran as possible
|
Type
|
CUSTOM
|
Details
|
A solid precipitates which
|
Type
|
ADDITION
|
Details
|
is diluted with 600 ml
|
Type
|
TEMPERATURE
|
Details
|
of water, cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with excess water
|
Type
|
CUSTOM
|
Details
|
pulled dry
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 900 ml
|
Type
|
FILTRATION
|
Details
|
of boiling isopropanol, the solution is filtered hot
|
Type
|
WASH
|
Details
|
the reactor rinsed with 100 ml
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is cooled overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered
|
Type
|
WASH
|
Details
|
washed with isopropanol
|
Type
|
CUSTOM
|
Details
|
dried at about 100° C
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(N3C(O2)CC(O3)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |